molecular formula C18H16N4OS B10957065 2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10957065
M. Wt: 336.4 g/mol
InChI Key: QICCEBMAFNDJPG-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothieno ring fused with a triazolopyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of substituted aminothiophene-3-carbonitrile with cyanoacetic acid hydrazide can lead to the formation of the desired triazolopyrimidine framework . Additionally, microwave-mediated, catalyst-free synthesis methods have been developed to produce similar triazolopyrimidine compounds efficiently .

Chemical Reactions Analysis

2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothieno or triazolopyrimidine rings are replaced with other groups.

Scientific Research Applications

2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar compounds to 2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine include:

The uniqueness of 2-(3-Methoxyphenyl)-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific substitution pattern and the presence of a methoxyphenyl group, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C18H16N4OS/c1-23-12-6-4-5-11(9-12)16-20-17-15-13-7-2-3-8-14(13)24-18(15)19-10-22(17)21-16/h4-6,9-10H,2-3,7-8H2,1H3

InChI Key

QICCEBMAFNDJPG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCCC5

Origin of Product

United States

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